molecular formula C23H19FN2O4S B2417864 2-(2-ethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 941986-29-4

2-(2-ethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2417864
CAS No.: 941986-29-4
M. Wt: 438.47
InChI Key: HWTWWOZFRBMKIR-UHFFFAOYSA-N
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Description

2-(2-Ethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is an organic compound that combines elements from both the benzo[e][1,2,4]thiadiazine and benzophenone families. This hybrid structure grants the compound unique chemical and physical properties, making it valuable in various fields, including synthetic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound is typically synthesized via multi-step organic reactions. A common pathway involves the initial synthesis of the benzo[e][1,2,4]thiadiazine core, which is then functionalized with both the ethylphenyl and fluorophenyl oxoethyl groups. This process often requires specific catalysts, temperature controls, and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production scale-up involves optimizing reaction conditions to minimize costs and waste. Continuous flow reactors and microwave-assisted synthesis are sometimes employed to enhance reaction efficiency and product consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl and phenyl groups, leading to the formation of oxidized derivatives.

  • Reduction: : Certain functional groups within the compound can be reduced under appropriate conditions, altering its chemical structure and reactivity.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used under acidic or basic conditions.

  • Reduction: : Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are common reducing agents.

  • Substitution: : Conditions for substitution reactions vary, but they typically involve halogenating agents or metal catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction might produce alcohols or amines.

Scientific Research Applications

2-(2-Ethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has a wide array of scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the exploration of novel chemical reactions.

  • Biology: : Studied for its potential bioactive properties, such as antibacterial, antifungal, and anticancer activities.

  • Medicine: : Research into its potential as a therapeutic agent is ongoing, particularly in the fields of oncology and infectious diseases.

  • Industry: : Applied in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The compound's mechanism of action is typically explored in the context of its biological activity. It may interact with cellular components, such as proteins or DNA, altering their function. The specific molecular targets and pathways depend on the biological system under study. For example, it might inhibit enzyme activity or disrupt membrane integrity in microbial cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Ethylphenyl)-4-(2-(3-chlorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

  • 2-(2-Methylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Comparison

Conclusion

The compound 2-(2-ethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a fascinating molecule with diverse applications in science and industry. Its unique structure and reactivity make it a valuable subject of study, promising advancements in various fields.

Properties

IUPAC Name

2-(2-ethylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O4S/c1-2-16-7-3-4-8-19(16)26-23(28)25(15-21(27)17-11-13-18(24)14-12-17)20-9-5-6-10-22(20)31(26,29)30/h3-14H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTWWOZFRBMKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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